molecular formula C10H10O5 B1295856 2-(2-Hydroxyphenyl)succinic acid CAS No. 73923-83-8

2-(2-Hydroxyphenyl)succinic acid

Cat. No.: B1295856
CAS No.: 73923-83-8
M. Wt: 210.18 g/mol
InChI Key: IIHNNMHVDJWLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyphenyl)succinic acid is an organic compound with the molecular formula C10H10O5 It is characterized by the presence of a hydroxyphenyl group attached to a succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)succinic acid typically involves the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.

    Substitution: The hydroxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Nitro, halo, or other substituted phenyl derivatives.

Scientific Research Applications

2-(2-Hydroxyphenyl)succinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)succinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(3-Hydroxyphenyl)succinic acid
  • 2-(4-Hydroxyphenyl)succinic acid
  • 2-(2-Chlorophenyl)succinic acid

Comparison: 2-(2-Hydroxyphenyl)succinic acid is unique due to the position of the hydroxy group on the phenyl ring, which influences its chemical reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities.

Properties

IUPAC Name

2-(2-hydroxyphenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7,11H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHNNMHVDJWLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284580
Record name 2-(2-hydroxyphenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73923-83-8
Record name NSC37765
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-hydroxyphenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxyphenyl)succinic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Hydroxyphenyl)succinic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Hydroxyphenyl)succinic acid
Reactant of Route 4
2-(2-Hydroxyphenyl)succinic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Hydroxyphenyl)succinic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Hydroxyphenyl)succinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.